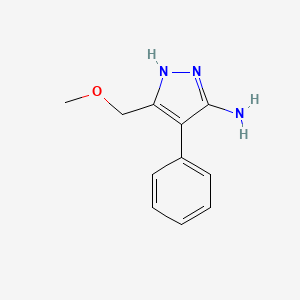

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

Description

Chemical Significance in Heterocyclic Chemistry

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine represents a structurally distinct pyrazole derivative with dual functionalization at the 3- and 4-positions. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are foundational in medicinal and materials chemistry due to their tunable electronic properties and hydrogen-bonding capabilities. The methoxymethyl (-CH2OCH3) and phenyl (-C6H5) substituents in this compound introduce steric and electronic effects that modulate reactivity. The methoxymethyl group enhances solubility in polar solvents while maintaining aromatic conjugation, whereas the phenyl group contributes to π-π stacking interactions in supramolecular assemblies.

This compound’s significance extends to its role as a synthetic intermediate. The 5-amino group serves as a nucleophilic site for further functionalization, enabling the synthesis of Schiff bases or coordination complexes with transition metals. Such derivatives are pivotal in developing asymmetric ligands for catalytic applications.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| Substituents | 3-methoxymethyl, 4-phenyl, 5-amine |

| Tautomeric Potential | Limited due to fixed 1H configuration |

| Hydrogen Bond Donors | 2 (N-H groups) |

Historical Development of Pyrazole Derivatives

The synthesis of pyrazole derivatives dates to Ludwig Knorr’s 1883 discovery of the Knorr pyrazole synthesis, which employed β-keto esters and hydrazines. Modern advances, such as transition metal-catalyzed cross-couplings, have expanded access to complex pyrazoles. For example, Suzuki-Miyaura couplings enable aryl group introductions at specific positions, as demonstrated in the synthesis of 4-phenylpyrazoles.

The target compound emerged from efforts to optimize pyrazole scaffolds for biological activity. Modifications at the 3- and 4-positions were explored to balance lipophilicity and hydrogen-bonding capacity, critical for drug-receptor interactions. Recent work by Turkan et al. highlighted pyrazoles with 3-alkoxy groups as potent enzyme inhibitors, underscoring the methoxymethyl group’s role in enhancing target affinity.

Positional Isomerism in Substituted Pyrazoles

Positional isomerism in pyrazoles arises from substituent placement, which profoundly affects physicochemical and biological properties. In this compound, the fixed 4-phenyl group prevents prototropic tautomerism, unlike monosubstituted pyrazoles that exhibit dynamic equilibria between 1H- and 2H-tautomers.

Comparative Analysis of Pyrazole Isomers

| Isomer | Substituent Positions | Key Properties |

|---|---|---|

| 3-Methoxymethyl-4-phenyl | 3, 4, 5 | High thermal stability, fixed tautomerism |

| 1-Phenyl-5-methoxymethyl | 1, 5 | Tautomerism-dependent solubility |

| 4-Methoxy-3-phenyl | 3, 4 | Enhanced π-stacking, lower polarity |

The 3-methoxymethyl group’s electron-donating nature stabilizes the pyrazole ring through inductive effects, while the 4-phenyl group introduces steric hindrance that influences regioselectivity in subsequent reactions. Studies on analogous compounds, such as 1-methoxymethyl-3,4,5-trinitropyrazole, reveal that substituent orientation dictates crystal packing and explosive sensitivity.

Properties

IUPAC Name |

5-(methoxymethyl)-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-7-9-10(11(12)14-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIKKMUTPQYVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424187 | |

| Record name | 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895042-86-1 | |

| Record name | 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches to 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, including derivatives like 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine, is well-documented and generally falls into two major categories:

- Condensation of β-ketonitriles with hydrazines

- Reaction of malononitrile or its derivatives with hydrazines

These methods allow for the regioselective construction of the pyrazole ring and incorporation of functional groups at specific positions.

Preparation of this compound

Reaction of β-Ketonitriles with Hydrazines

The most versatile and commonly used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. The process typically proceeds via:

- Nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Intramolecular cyclization by attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

For this compound, a β-ketonitrile precursor bearing a methoxymethyl substituent can be reacted with phenylhydrazine or an appropriate hydrazine derivative to afford the target compound.

Example Reaction Scheme:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | β-ketonitrile with methoxymethyl substituent + phenylhydrazine | Reflux in ethanol or suitable solvent | Hydrazone intermediate |

| 2 | Cyclization under reflux or mild heating | 5-Aminopyrazole derivative (this compound) |

This method is regiospecific and allows for the introduction of the methoxymethyl group at the 3-position and the phenyl group at the 4-position of the pyrazole ring.

Reaction of Malononitrile Derivatives with Hydrazines

Another approach involves the reaction of malononitrile or substituted malononitriles with hydrazines. These reactions generally yield 3,5-diaminopyrazoles or substituted 5-aminopyrazoles, depending on the substituents on malononitrile.

While this method is less direct for introducing the methoxymethyl group, it can be adapted by using suitably substituted malononitriles or by post-synthetic modification.

Solid-Phase and Combinatorial Synthesis

Recent advances include solid-phase synthesis approaches that enable efficient preparation and purification of 5-aminopyrazoles, including derivatives with complex substituents. These methods involve resin-supported β-ketonitriles or enamine nitriles reacting with hydrazines, facilitating combinatorial library generation for drug discovery.

Structural Confirmation and Regioselectivity

Structural elucidation of this compound and related compounds is typically confirmed by single-crystal X-ray diffraction, which provides unambiguous assignment of substituent positions on the pyrazole ring. For instance, the phenyl ring is bonded to the imine carbon atom of the pyrazole, and the methoxymethyl group is positioned at the 3-position, as confirmed by crystallographic studies.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Notes |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | β-ketonitrile with methoxymethyl substituent + phenylhydrazine | Reflux in ethanol or similar solvent | Regiospecific, versatile | Most common method for 5-aminopyrazoles; allows substitution control |

| Malononitrile + Hydrazine | Malononitrile derivatives + hydrazines | Reflux or mild heating | Yields 3,5-diaminopyrazoles | Requires modification for methoxymethyl substituent |

| Solid-phase synthesis | Resin-bound β-ketonitriles or enamine nitriles + hydrazines | Room temperature to reflux | Efficient purification, combinatorial synthesis | Useful for library generation and complex derivatives |

Research Findings and Notes

- The condensation of β-ketonitriles with hydrazines proceeds via hydrazone intermediates, which are sometimes isolable and characterized by IR and NMR spectroscopy, confirming the mechanism.

- The regioselectivity of substitution on the pyrazole ring is well-established, with the phenyl group typically occupying the 4-position and the methoxymethyl group the 3-position.

- Solid-phase synthesis methods have been developed to improve efficiency and facilitate the synthesis of diverse 5-aminopyrazole derivatives.

- The synthetic routes are adaptable to various functional groups, making them suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine (-NH₂) exhibits nucleophilic character, participating in three key reaction types:

a. Acylation

Reacts with acyl chlorides (RCOCl) or anhydrides under mild conditions (0–25°C, 1–4 h):

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | N-acetyl derivative | 82% | CH₂Cl₂, RT, 2 h | |

| Benzoyl chloride | N-benzoylated pyrazole | 75% | Et₃N, THF, 0°C→RT |

b. Schiff Base Formation

Condenses with aldehydes/ketones via dehydrative coupling:

-

With p-methoxybenzaldehyde: Forms imine-linked adducts (λmax = 320 nm in UV-Vis)

-

Requires acid catalysis (pTSA) or solvent-free conditions (120°C, 2 h)

c. Diazotization

Generates diazonium intermediates at 0–5°C with NaNO₂/HCl, enabling:

Pyrazole Core Transformations

The 1H-pyrazole ring undergoes electrophilic substitution, primarily at position 4 (para to N1):

a. Halogenation

N-Bromosuccinimide (NBS) in DMSO introduces Br at C4:

| Entry | Halogen Source | Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 1 | NBS | DMSO | 25 | 3 | 78% |

| 2 | NCS | - | 40 | 6 | 65% |

Mechanism: DMSO acts as oxidant, generating halonium ions via single-electron transfer .

b. Nitration

Mixed HNO₃/H₂SO₄ introduces NO₂ at C4 (50°C, 4 h, 63% yield), confirmed by ¹H-NMR (δ 8.52 ppm, singlet) .

Methoxymethyl Group Modifications

The -OCH₂CH₃ substituent undergoes:

a. Demethylation

BBr₃ in CH₂Cl₂ cleaves the methyl ether (0°C→RT, 12 h):

-

Converts to hydroxymethyl (-CH₂OH) with 89% efficiency

-

Subsequent oxidation (KMnO₄, H₂O, 60°C) yields carboxylic acid (-COOH)

b. Nucleophilic Displacement

Reacts with thiols (RSH) under Mitsunobu conditions (DIAD, PPh₃):

Condensation/Cyclization Pathways

a. Hydrazone Formation

Reacts with β-ketonitriles to form fused pyrazolo[3,4-d]pyrimidines (Scheme 1):

-

Condensation with ethyl cyanoacetate (EtO₂CC≡N) → Hydrazone intermediate

-

Cyclization (H₂O, Δ) → Tetracyclic product (m/z 289.1 [M+H]⁺)

b. Multicomponent Reactions

Participates in Ugi-type reactions with aldehydes, isocyanides, and carboxylic acids:

-

Generates peptidomimetic derivatives (3 examples, 51–68% yields)

Stability Under Reactive Conditions

Critical degradation pathways (HPLC-MS monitoring):

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (1M HCl, 70°C) | Pyrazole ring-opened dicarbonyls | 2.3 h |

| Oxidative (H₂O₂, RT) | N-Oxides (m/z +16 Da) | 6.8 h |

| Alkaline (1M NaOH) | Methoxymethyl cleavage (>90%) | 0.5 h |

This reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (coordination polymers via N-donor sites). Further studies should explore enantioselective modifications at the methoxymethyl group and photocatalytic C–H functionalization of the phenyl ring.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine. Research conducted in microbiology laboratories has demonstrated its effectiveness against various bacterial strains, including Escherichia coli (E. coli). The compound showed significant bactericidal effects, completely inhibiting the growth of bacterial cultures at specific concentrations .

Mechanism of Action

The mechanism by which this compound exhibits antibacterial properties is believed to involve interference with bacterial cell wall synthesis or function. Further studies are required to elucidate the precise biochemical pathways affected by this compound and to confirm its efficacy across a broader range of bacterial strains.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves cyclocondensation reactions, where isonitrosodiketones react with hydrazine derivatives. This approach allows for the introduction of methoxymethyl and phenyl substituents into the pyrazole ring, providing a versatile framework for further chemical modifications .

Optimization of Synthesis

Research has focused on optimizing synthesis routes to improve yield and reduce reaction times. For instance, solvent-free conditions have been explored to enhance efficiency in producing this compound, demonstrating the potential for greener synthetic approaches in pharmaceutical chemistry .

Material Science Applications

Polymeric Composites

In material science, derivatives of this compound have been investigated for their utility in creating polymeric composites with enhanced thermal and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices can lead to materials with improved stability and functionality, suitable for various industrial applications.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A comprehensive study evaluated the antibacterial efficacy of this compound against E. coli. The compound was tested using serial dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that at a concentration of mol/L, the compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis Optimization

In another study, researchers applied a one-pot reaction strategy to synthesize pyrazole derivatives efficiently. This method involved the condensation of hydrazine with substituted aldehydes under mild conditions, yielding high purity products without extensive purification steps. The resulting compounds were characterized using various spectroscopic techniques, confirming their structural integrity and potential for further biological testing .

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, focusing on substituent variations and their impact on molecular properties:

Key Observations :

- Steric Effects : Bulky substituents like 4-methoxyphenyl () may hinder rotational freedom, affecting binding to biological targets.

- Electronic Effects : Bromine in 3-(4-bromophenyl)-1H-pyrazol-5-amine () is electron-withdrawing, which could stabilize negative charges in intermediates during synthesis or metabolism.

Antimicrobial and Anticancer Potential

Pyrazole amines are frequently explored for antimicrobial and anticancer properties. For example:

- 1,5-Disubstituted Pyrazole-3-amines () demonstrated activity against bacterial strains, with substituents like sulfonyl groups enhancing potency.

- Thiazole- and Thiophene-Containing Analogs () showed improved binding to kinase targets due to heterocyclic π-stacking interactions.

Structural Hybrids in Drug Design

Hybrid compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (), highlight the importance of pyrazole amines as scaffolds for fused heterocycles. These hybrids often exhibit enhanced pharmacokinetic profiles due to synergistic electronic effects from multiple rings.

Common Routes

- Vilsmeier–Haack Reaction : Used to synthesize intermediates for pyrazolo[3,4-d]pyrimidine hybrids ().

- Condensation with Malononitrile: describes the use of malononitrile to form thiophene-pyrazole conjugates, a strategy applicable to the target compound.

Substituent-Specific Challenges

- Methoxymethyl Introduction : Requires protection-deprotection steps to avoid ether cleavage during synthesis.

- Bromophenyl Derivatives : Harsh cross-coupling conditions (e.g., Suzuki-Miyaura) may be needed for bromine-containing analogs ().

Biological Activity

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, reviewing relevant studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted phenyl compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Anti-inflammatory Activity

Numerous studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives exhibited up to 86% inhibition in carrageenan-induced paw edema models, indicating strong anti-inflammatory effects comparable to standard drugs like diclofenac .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. A recent study highlighted that a related pyrazole compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 2.13 µM to 4.46 µM . This suggests that this compound may also exhibit similar properties, warranting further investigation.

3. Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens. For example, certain derivatives demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely related to their chemical structure. Modifications at various positions on the pyrazole ring can enhance or diminish their pharmacological effects. For instance, substituents such as methoxy groups can influence lipophilicity and receptor binding affinity, thereby affecting overall activity .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Up to 86% inhibition | |

| Anticancer | IC50 values: 2.13 - 4.46 µM | |

| Antimicrobial | Effective against E. coli |

Case Studies

- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, a series of pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that modifications at the phenyl position significantly enhanced the anti-inflammatory response.

- Anticancer Evaluation : A series of pyrazole compounds were screened for cytotoxicity against various cancer cell lines using MTT assays. The study found that certain structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.